

Structure-Activity Relationship of 4-Chloro-N,N-diisopropylbenzamide: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Chloro-N,N-diisopropylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of **4-Chloro-N,N-diisopropylbenzamide** and its analogs. Due to the limited publicly available data on the specific biological activities of **4-Chloro-N,N-diisopropylbenzamide**, this guide extrapolates potential activities and SAR trends based on studies of structurally related benzamide derivatives. The information is intended to support further research and drug discovery efforts in this chemical space.

Comparative Analysis of N-Substituted 4-Chlorobenzamides

While specific quantitative biological data for **4-Chloro-N,N-diisopropylbenzamide** is not readily available in the public domain, we can infer potential structure-activity relationships by comparing it with its simpler N-alkyl analogs: 4-Chloro-N,N-dimethylbenzamide and 4-Chloro-N,N-diethylbenzamide. Generally, the nature of the N-alkyl substituents on the benzamide scaffold can significantly influence pharmacokinetic and pharmacodynamic properties.

Compound Name	Structure	Key Structural Features	Predicted Properties & Potential Biological Activities
4-Chloro-N,N-diisopropylbenzamide	4-chlorobenzoyl group with two isopropyl groups on the amide nitrogen.	The bulky isopropyl groups may increase lipophilicity and could influence receptor binding through steric interactions. The compound's metabolism may be slower compared to smaller alkyl analogs.	Potential for CNS activity due to increased lipophilicity. The steric bulk might confer selectivity for certain biological targets.
4-Chloro-N,N-diethylbenzamide	4-chlorobenzoyl group with two ethyl groups on the amide nitrogen.	Intermediate lipophilicity and steric bulk between the dimethyl and diisopropyl analogs.	May exhibit a balance of properties, potentially leading to a broader spectrum of activity or an optimal profile for a specific target. It is noted to have applications in the production of herbicides and insecticides.[1]
4-Chloro-N,N-dimethylbenzamide	4-chlorobenzoyl group with two methyl groups on the amide nitrogen.	The smallest and least sterically hindered of the three analogs, with lower lipophilicity.	Likely to have different solubility and membrane permeability profiles compared to its larger analogs, which would affect its biological activity.
4-Chlorobenzamide	4-chlorobenzoyl group with an unsubstituted	The parent compound with a primary amide.	Serves as a fundamental building

amide.

block for more
complex benzamide
derivatives.[2]

Note: The potential biological activities are inferred from general principles of medicinal chemistry and data on broader classes of benzamides, as direct experimental data for these specific compounds in a comparative assay is limited.

Potential Therapeutic Areas for Substituted Benzamides

Benzamide derivatives have been investigated for a wide range of therapeutic applications, suggesting potential areas of interest for **4-Chloro-N,N-diisopropylbenzamide** and its analogs. Studies on related compounds have revealed activities including:

- Antipsychotic and Antiemetic Agents: Many benzamides act as dopamine D2 receptor antagonists.[3]
- Gastroprokinetic Agents: Some benzamides are serotonin 5-HT4 receptor agonists.[4]
- Anticancer Agents: Certain benzamide derivatives have shown antiproliferative activity against various tumor cell lines.[5]
- Antimicrobial and Antifungal Agents: Substituted benzamides have been explored for their efficacy against bacterial and fungal pathogens.

Experimental Protocols

Detailed experimental protocols for evaluating the biological activity of novel benzamides would typically include the following assays, depending on the therapeutic target of interest.

Dopamine D2 Receptor Binding Assay

This assay is crucial for identifying compounds with potential antipsychotic activity.

- Preparation of Membranes: Membranes are prepared from rat striatum or from cells expressing the human dopamine D2 receptor.

- **Binding Reaction:** The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
- **Incubation and Filtration:** The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration.
- **Quantification:** The radioactivity of the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Serotonin 5-HT₄ Receptor Agonist Assay

This assay helps in identifying compounds with potential gastroprokinetic effects.

- **Cell Culture:** Cells stably expressing the human 5-HT₄ receptor are used.
- **cAMP Measurement:** The activation of the 5-HT₄ receptor leads to an increase in intracellular cyclic AMP (cAMP). Cells are incubated with the test compound, and the level of cAMP is measured using a suitable assay kit (e.g., HTRF or ELISA).
- **Data Analysis:** The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.

Antiproliferative Assay (MTT Assay)

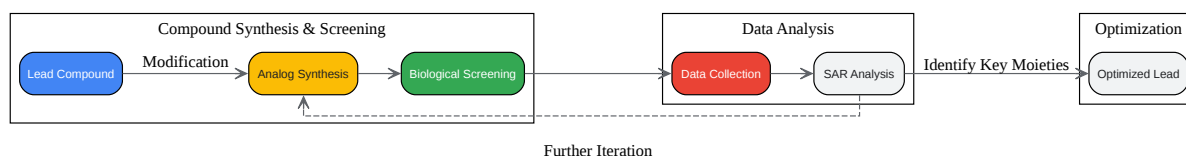
This assay is used to screen for potential anticancer activity.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

- Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI50) is determined.

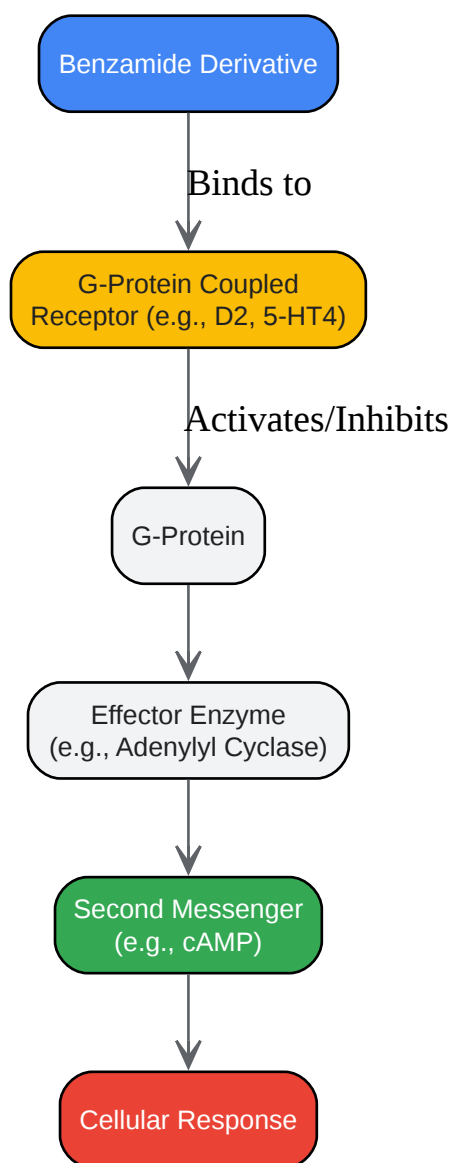
SAR Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for a structure-activity relationship study and a generalized signaling pathway that could be modulated by a benzamide derivative.



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Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.



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Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

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